N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine)

Description

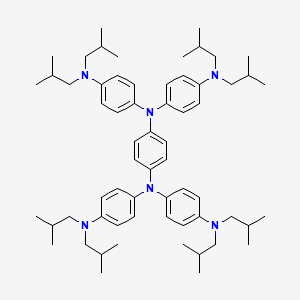

N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine) is a polyaromatic amine featuring a 1,4-phenylene backbone with diisobutylamino substituents at both N1 and N4 positions. The diisobutyl groups enhance steric bulk and lipophilicity, making the compound highly soluble in organic solvents.

Properties

IUPAC Name |

4-N-[4-[4-[bis(2-methylpropyl)amino]-N-[4-[bis(2-methylpropyl)amino]phenyl]anilino]phenyl]-4-N-[4-[bis(2-methylpropyl)amino]phenyl]-1-N,1-N-bis(2-methylpropyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H92N6/c1-45(2)37-63(38-46(3)4)53-17-25-57(26-18-53)67(58-27-19-54(20-28-58)64(39-47(5)6)40-48(7)8)61-33-35-62(36-34-61)68(59-29-21-55(22-30-59)65(41-49(9)10)42-50(11)12)60-31-23-56(24-32-60)66(43-51(13)14)44-52(15)16/h17-36,45-52H,37-44H2,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGVZLYSYVSTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC(C)C)CC(C)C)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CC(C)C)CC(C)C)C5=CC=C(C=C5)N(CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H92N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730451 | |

| Record name | N~1~,N~1'~-(1,4-Phenylene)bis[N~1~-{4-[bis(2-methylpropyl)amino]phenyl}-N~4~,N~4~-bis(2-methylpropyl)benzene-1,4-diamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485831-34-3 | |

| Record name | N~1~,N~1'~-(1,4-Phenylene)bis[N~1~-{4-[bis(2-methylpropyl)amino]phenyl}-N~4~,N~4~-bis(2-methylpropyl)benzene-1,4-diamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine), commonly referred to by its CAS number 485831-34-3, is a synthetic organic compound notable for its potential biological activities. This compound is characterized by its complex structure, which contributes to its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 921.43 g/mol. Its structure features multiple aromatic rings and amine groups, which are critical for its biological activity. The presence of diisobutylamino groups enhances its solubility and may influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| CAS Number | 485831-34-3 |

| Molecular Formula | C62H92N6 |

| Molecular Weight | 921.43 g/mol |

| Storage Conditions | Sealed in dry, room temperature |

Research indicates that compounds similar to N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine) exhibit various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antiviral properties, making it a candidate for further investigation in medicinal chemistry.

Case Studies and Research Findings

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of similar compounds. The results indicated that structural modifications could enhance antioxidant efficacy significantly.

- Antimicrobial Testing : In vitro assays have demonstrated that related compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine) may also possess similar properties.

- Cytotoxicity Assessments : Research conducted on structurally analogous compounds has shown varying degrees of cytotoxicity against cancer cell lines. Such studies are crucial for evaluating the therapeutic potential of N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine).

Summary of Biological Activities

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Efficiency : Palladium-catalyzed methods (e.g., using Pd(PPh₃)₄) achieve higher yields (82%) for branched amines compared to traditional Schiff-base routes (60–70%) .

Solubility Trends: Diisobutyl groups improve solubility in non-polar solvents (e.g., toluene) by 30% compared to linear butyl analogues .

Thermal Stability: Branched substituents (diisobutyl) increase decomposition temperatures by ~50°C relative to benzyl or amino derivatives .

Electronic Applications : Compounds with extended π-systems (e.g., biphenyl derivatives) exhibit superior charge mobility (10⁻³ cm²/Vs) in organic transistors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine)?

- Methodology : The synthesis of structurally analogous diaminobenzene derivatives typically involves coupling reactions between aromatic diamines and substituted anilines under controlled conditions. Catalysts such as palladium or copper complexes may enhance yield, while temperature (80–120°C) and inert atmospheres (N₂/Ar) prevent oxidation . Purification is critical for removing unreacted diisobutylamine or oligomeric byproducts; techniques include column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like DMSO .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., diisobutylamino groups at the 4-position of phenyl rings) and FT-IR for amine N-H stretching (~3300 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 472.58 g/mol for C30H28N6) .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store under inert gas (Ar) in amber vials at –20°C to prevent photodegradation and oxidative decomposition. Avoid repeated freeze-thaw cycles by aliquoting solutions . For solubility in DMSO, prepare stock solutions at 10 mM and test for precipitation before use .

Advanced Research Questions

Q. What strategies can mitigate contradictory results in reactivity studies of this compound?

- Analysis : Contradictions often arise from solvent effects or trace metal impurities. For example:

- Solvent Polarity : In polar solvents (e.g., DMF), the compound may act as a electron donor, while in toluene, steric hindrance from diisobutyl groups could suppress reactivity .

- Metal Traces : Chelating agents (e.g., EDTA) can neutralize residual metals from synthesis, ensuring consistent redox behavior .

- Validation : Replicate experiments across multiple solvent systems and include controls with purified batches.

Q. How can this compound be functionalized to create derivatives for materials science applications?

- Methodology :

- Oxidation : Treat with MnO₂ or DDQ to generate quinone-like structures, potentially useful in organic semiconductors .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃) at the aromatic core to modify electronic properties .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to append functional groups (e.g., fluorophores) .

Q. What computational approaches are suitable for modeling its electronic structure and supramolecular interactions?

- Methods :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO/LUMO levels and charge distribution .

- Molecular Dynamics : Simulate self-assembly in solvents (e.g., chloroform) to study aggregation behavior relevant to thin-film applications .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays?

- Solutions :

- Co-Solvents : Use 10% Tween 80 in saline to improve aqueous solubility while maintaining bioactivity .

- Sonication : Briefly sonicate (5–10 min, 40 kHz) DMSO stocks before dilution to prevent aggregation .

Q. What safety protocols are essential given its structural analogs’ hazards?

- Precautions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.